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molecular formula C18H24N2O B1619105 2-(4-Hydroxyphenyl)-5-octylpyrimidine CAS No. 58415-63-7

2-(4-Hydroxyphenyl)-5-octylpyrimidine

Cat. No. B1619105
M. Wt: 284.4 g/mol
InChI Key: QKHJFAHFTKYIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05804097

Procedure details

137.7 ml (1.5 mol) of POCl3 are added with ice cooling to 135 g (1.85 mol) of DMF, and the mixture is subsequently stirred at room temperature for 15 minutes. 202 g (1 mol) of decanal dimethyl acetal dissolved in 500 ml of DMF are then. added dropwise, and, after addition is complete, the mixture is stirred for about 3 further hours. 262.5 g (1 mol) of 4-benzoxybenzamidine are subsequently added, and the mixture is stirred for a further hour. 1.1 l of triethylamine are then slowly added, during which the temperature rises to about 70° C. In order to maintain stirrability, about 700 ml of DMF are added, and the triethylamine is subsequently removed by distillation at atmospheric pressure. The residue is poured into about 6 l of ice water. The precipitated product is washed with water, recrystallized from 2.5 1 of isobutanol, dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%) until take-up of hydrogen ceases. The catalyst is filtered off with suction, and the residue from evaporation of the filtrate is dried at 50° C. under reduced pressure.
Name
Quantity
137.7 mL
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
solvent
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
262.5 g
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CO[CH:8](OC)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([NH2:34])=[NH:33])=[CH:30][CH:29]=1)C1C=CC=CC=1.[CH2:37](N(CC)CC)C>CN(C=O)C>[OH:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]2[N:34]=[CH:8][C:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:37][N:33]=2)=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
137.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
135 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
202 g
Type
reactant
Smiles
COC(CCCCCCCCC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
262.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=N)N)C=C1
Step Four
Name
Quantity
1.1 L
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
after addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for about 3 further hours
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further hour
CUSTOM
Type
CUSTOM
Details
rises to about 70° C
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the triethylamine is subsequently removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
The residue is poured into about 6 l of ice water
WASH
Type
WASH
Details
The precipitated product is washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 2.5 1 of isobutanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%)
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the residue from evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
is dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC=C(C=C1)C1=NC=C(C=N1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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